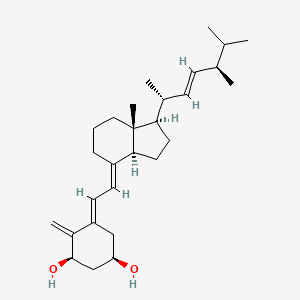

1beta-Hydroxy-5,6-trans-vitamin D2

Description

Contextualizing Seco-Steroid Analog Research

Seco-steroids are a class of steroids in which one of the rings has been broken; in vitamin D, this is the B-ring. Research into seco-steroid analogs is a vibrant area of medicinal chemistry, extending beyond just vitamin D to include other steroidal structures with therapeutic potential. The primary goal is to develop analogs with improved pharmacological profiles, such as enhanced metabolic stability, tissue-specific targeting, and altered binding affinities for their respective nuclear receptors.

The biological actions of most vitamin D analogs are mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes. nih.gov The binding of a vitamin D analog to the VDR initiates a cascade of molecular events that ultimately lead to a biological response. Therefore, a key focus of analog design is to modulate this interaction to achieve specific therapeutic outcomes.

Significance of 5,6-trans-Stereochemistry in Vitamin D Analog Design

The triene system of vitamin D, which includes the 5,6-double bond, is crucial for its three-dimensional shape and, consequently, its biological activity. The natural form of vitamin D possesses a 5,6-cis geometry. However, analogs with a 5,6-trans configuration have been synthesized and studied for their unique properties.

Overview of Academic Research Directions for 1β-Hydroxy-5,6-trans-vitamin D2

Specific research on 1β-Hydroxy-5,6-trans-vitamin D2 is not extensively documented in publicly available scientific literature, suggesting it is a niche or novel area of investigation. However, we can infer potential research directions based on the known effects of its constituent modifications.

The introduction of a hydroxyl group at the 1β-position is a critical modification. The stereochemistry of the A-ring hydroxyl groups is a well-established determinant of biological activity. While the 1α-hydroxyl group is essential for the high-affinity binding of calcitriol (B1668218) to the VDR, the presence of a 1β-hydroxyl group would be expected to significantly alter this interaction. It is plausible that 1β-Hydroxy-5,6-trans-vitamin D2 could act as a VDR antagonist or a selective VDR modulator, with a different profile of gene regulation compared to VDR agonists.

The combination of the 1β-hydroxy group with the 5,6-trans geometry would result in a molecule with a unique three-dimensional structure. Research would likely focus on the following areas:

Synthesis: Developing an efficient and stereoselective synthetic route to produce 1β-Hydroxy-5,6-trans-vitamin D2.

VDR Binding Affinity: Quantifying the binding affinity of the compound for the VDR to understand how these combined modifications affect its interaction with the receptor.

Transcriptional Activity: Investigating the ability of the analog to activate or inhibit VDR-mediated gene transcription. This would reveal whether it acts as an agonist, antagonist, or partial agonist/antagonist.

Biological Activity: Assessing the effects of the compound in various in vitro and in vivo models to determine its potential therapeutic applications, for example, in hyperproliferative disorders or as an immunomodulator.

Given the known structure-activity relationships of vitamin D analogs, it is hypothesized that 1β-Hydroxy-5,6-trans-vitamin D2 would exhibit significantly lower calcemic activity than its 1α-hydroxylated counterparts. The key research question would be whether this compound retains any desirable therapeutic properties, potentially as a VDR antagonist for specific pathological conditions.

Detailed Research Findings

While specific data for 1β-Hydroxy-5,6-trans-vitamin D2 is scarce, the following table presents comparative data for related vitamin D analogs to provide context for the potential properties of this novel compound.

| Compound Name | Modification(s) | Known Biological Effect(s) |

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 1α- and 25-hydroxylation | Potent VDR agonist, regulates calcium homeostasis, anti-proliferative, immunomodulatory. |

| 1α-Hydroxyvitamin D3 (Alfacalcidol) | 1α-hydroxylation | Pro-drug, converted to Calcitriol in the liver. Used in the management of osteoporosis. |

| 5,6-trans-Vitamin D3 | 5,6-trans isomerization | Can exhibit biological activity, though generally less potent than the 5,6-cis isomer. |

| Paricalcitol | 19-nor, D2 analog | VDR agonist with reduced calcemic effects compared to Calcitriol. |

| Calcipotriol | Side chain and A-ring modifications | VDR agonist used topically for psoriasis with low systemic calcemic activity. |

Structure

3D Structure

Properties

Molecular Formula |

C28H44O2 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(1R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27+,28+/m0/s1 |

InChI Key |

HKXBNHCUPKIYDM-WPNDKBIGSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@H](C3=C)O)O)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Origin of Product |

United States |

Metabolic Transformations and Biotransformation Pathways in Experimental Systems

Enzymatic Hydroxylation of Vitamin D Precursors and Analogs

Hydroxylation is a critical step in the bioactivation of vitamin D. This process involves the addition of hydroxyl (-OH) groups at specific positions on the molecule, which significantly alters its biological activity.

The initial activation step for vitamin D is 25-hydroxylation, which occurs predominantly in the liver. endotext.org Several CYP enzymes can catalyze this reaction, with CYP2R1 being recognized as the most important 25-hydroxylase for both vitamin D2 and D3. nih.gov CYP27A1, a mitochondrial enzyme also involved in bile acid synthesis, can 25-hydroxylate vitamin D3 but not vitamin D2. nih.gov

Currently, there is a lack of specific published in vitro studies examining the 25-hydroxylation of 1β-Hydroxy-5,6-trans-vitamin D2 by CYP2R1 or CYP27A1. The presence of the 1β-hydroxyl group and the 5,6-trans configuration may influence its recognition and binding by these enzymes, but without direct experimental evidence, its efficiency as a substrate remains speculative.

Table 1: Key Cytochrome P450 Enzymes in Vitamin D Metabolism

| Enzyme | Location | Primary Function in Vitamin D Metabolism | Known Substrates |

| CYP2R1 | Endoplasmic Reticulum (Liver) | Initial 25-hydroxylation of vitamin D | Vitamin D2, Vitamin D3 |

| CYP27A1 | Mitochondria (Liver, other tissues) | 25-hydroxylation of vitamin D3; bile acid synthesis | Vitamin D3, Cholesterol |

| CYP27B1 | Mitochondria (Kidney, other tissues) | 1α-hydroxylation of 25-hydroxyvitamin D to its active form | 25-hydroxyvitamin D2, 25-hydroxyvitamin D3 |

| CYP24A1 | Mitochondria (Kidney, target tissues) | Catabolism of 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D via 24- and 23-hydroxylation | Vitamin D metabolites |

This table summarizes the general functions of these enzymes as established in the literature.

Following 25-hydroxylation, the second critical activation step is 1α-hydroxylation, catalyzed by the mitochondrial enzyme CYP27B1, primarily in the kidneys. nih.govendotext.org This reaction converts 25-hydroxyvitamin D into its most biologically active form, 1,25-dihydroxyvitamin D. uniprot.org CYP27B1 is known to act on both 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3. uniprot.orguniprot.org The expression and activity of CYP27B1 are tightly regulated, and its inactivation can lead to vitamin D-dependent rickets type I. nih.gov

Scientific literature detailing the evaluation of 1β-Hydroxy-5,6-trans-vitamin D2 or its potential 25-hydroxylated metabolite as a substrate for CYP27B1 is not currently available. The presence of a hydroxyl group at the 1β-position, as opposed to the 1α-position targeted by the enzyme, makes it an unlikely substrate for further hydroxylation at that same carbon. Whether the enzyme could act on other positions of the molecule is unknown.

There is a significant gap in the scientific literature regarding the direct enzymatic evaluation of 1β-Hydroxy-5,6-trans-vitamin D2 as a substrate for the key vitamin D hydroxylases, CYP2R1 and CYP27B1. Research has largely focused on analogs that are pro-drugs, such as 1α-hydroxyvitamin D2, which is readily converted to the active 1α,25-dihydroxyvitamin D2. nih.gov The unique structural features of 1β-Hydroxy-5,6-trans-vitamin D2, specifically the stereochemistry of the hydroxyl group at C1 and the conformation of the A-ring, distinguish it from the more commonly studied analogs. Without dedicated enzymatic assays and metabolic studies, its potential for bioactivation remains unconfirmed.

Molecular Mechanisms of Action and Receptor Interactions

Vitamin D Receptor (VDR) Binding Dynamics of 1beta-Hydroxy-5,6-trans-vitamin D2

The binding of a ligand to the VDR is the critical first step in initiating its genomic signaling cascade. This process is characterized by both the affinity and specificity of the ligand for the receptor's binding pocket.

While specific binding affinity data for 1β-Hydroxy-5,6-trans-vitamin D2 is not extensively detailed in the provided search results, the general principles of VDR ligand binding provide a framework for understanding its interaction. The VDR possesses a high affinity for its natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), with a dissociation constant (KD) in the nanomolar range, indicating a very strong and specific interaction. nih.govresearchgate.net The binding affinity of various vitamin D analogs can differ, influencing their biological potency. For instance, 25-hydroxyvitamin D3 also binds to the VDR, but with a significantly lower affinity than calcitriol (B1668218). mdpi.com The structural configuration of 1β-Hydroxy-5,6-trans-vitamin D2, particularly the orientation of the hydroxyl group at the 1β position and the trans configuration of the 5,6 double bond, would be expected to influence its fit within the VDR's ligand-binding pocket and thus its binding affinity. The binding of vitamin D2 metabolites to the vitamin D binding protein (DBP) can also differ from that of vitamin D3 metabolites, which may affect their bioavailability and subsequent interaction with the VDR. nih.gov

The VDR is a modular protein comprised of several functional domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). semanticscholar.orgmdpi.comnih.gov The LBD is responsible for recognizing and binding to vitamin D metabolites. The crystal structure of the VDR LBD reveals a pocket where the ligand is enclosed. nih.gov Upon ligand binding, the VDR undergoes a conformational change. This change is crucial for the subsequent steps in the signaling pathway, as it creates a surface for the recruitment of other proteins, known as co-regulators. nih.gov The specific interactions between the hydroxyl groups of the vitamin D molecule and amino acid residues within the LBD are critical for stabilizing the active conformation of the receptor. nih.gov Mutations in the VDR's LBD can impair ligand binding and lead to conditions like hereditary vitamin D-resistant rickets. nih.gov The unique structure of 1β-Hydroxy-5,6-trans-vitamin D2 would dictate its specific orientation and interactions within the LBD, thereby influencing the resulting conformational change of the VDR.

VDR-Mediated Genomic Signaling Pathways

Once the ligand is bound and the VDR has undergone a conformational change, it initiates a series of events within the cell nucleus that lead to the regulation of gene expression.

A key step in VDR-mediated signaling is its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR). semanticscholar.orgnih.govnih.gov This partnership is essential for the VDR to effectively bind to DNA and regulate transcription. researchgate.net The VDR-RXR heterodimer is the functional unit that recognizes and binds to specific DNA sequences. nih.gov RXRs themselves can be activated by their own ligands, and there is evidence of synergistic activation of the VDR-RXR heterodimer when both VDR and RXR ligands are present. nih.gov The ability of the 1β-Hydroxy-5,6-trans-vitamin D2-VDR complex to form a stable and functional heterodimer with RXR is a critical determinant of its biological activity.

The VDR-RXR heterodimer exerts its effects by binding to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. wikipedia.orgsemanticscholar.orgnih.govnih.gov VDREs are typically composed of two direct repeats of a hexanucleotide sequence separated by a three-nucleotide spacer. The binding of the VDR-RXR complex to a VDRE can either activate or repress the transcription of the associated gene. nih.gov The presence and accessibility of VDREs within the chromatin structure are crucial for gene regulation by vitamin D. mdpi.com The specific genes regulated by the 1β-Hydroxy-5,6-trans-vitamin D2-VDR-RXR complex would depend on the cellular context and the array of accessible VDREs in the genome.

The transcriptional activity of the VDR-RXR heterodimer is further modulated by its interaction with coactivator and corepressor proteins. semanticscholar.orgnih.gov In the absence of a ligand, the VDR can be associated with corepressor complexes, which silence gene expression. nih.gov Upon ligand binding, the conformational change in the VDR promotes the dissociation of corepressors and the recruitment of coactivator complexes. nih.govnih.gov These coactivator complexes often possess histone acetyltransferase (HAT) activity, which modifies chromatin structure to make it more accessible for transcription. nih.gov Interestingly, some studies suggest that even in the presence of an activating ligand, the VDR/RXR heterodimer can recruit corepressors, indicating a complex and finely tuned regulatory mechanism. nih.gov The ability of the 1β-Hydroxy-5,6-trans-vitamin D2-bound VDR to effectively recruit coactivators and release corepressors is fundamental to its capacity to modulate gene expression.

Non-Genomic Actions and Rapid Signaling Events

In addition to its genomic effects that manifest over hours or days, vitamin D can elicit rapid biological responses within minutes. These non-genomic actions are too swift to be explained by changes in gene transcription and are instead mediated by signaling events initiated at the cell membrane. nih.gov

Putative Membrane Receptor Interactions

The rapid, non-genomic effects of vitamin D are thought to be initiated by its interaction with specific receptors located on the plasma membrane. While the classical nuclear VDR has been implicated in some of these rapid actions, a putative membrane-associated VDR (mVDR) is also believed to play a significant role. nih.gov This membrane receptor is thought to be structurally distinct from the nuclear VDR and is coupled to various intracellular signaling systems. nih.gov

Upon binding of a vitamin D compound to this putative membrane receptor, a cascade of intracellular signaling events is triggered, leading to a rapid cellular response. The existence and identity of a specific membrane receptor for 1β-Hydroxy-5,6-trans-vitamin D2 have not been definitively established. However, the structural similarities to other vitamin D molecules suggest the potential for such interactions.

Intracellular Signaling Cascades Independent of Transcriptional Regulation

The binding of vitamin D compounds to membrane receptors can activate a variety of intracellular signaling pathways that operate independently of gene transcription. These cascades often involve the rapid generation of second messengers and the activation of protein kinases.

Key signaling pathways implicated in the non-genomic actions of vitamin D include:

Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov

Protein Kinase A (PKA) and Protein Kinase C (PKC) Activation: Both PKA and PKC are key signaling molecules that can be rapidly activated by vitamin D. nih.gov Their activation leads to the phosphorylation of various downstream target proteins, altering their activity and contributing to the rapid cellular response.

Intracellular Calcium Signaling: A rapid increase in intracellular calcium concentration is a common feature of the non-genomic actions of vitamin D. nih.gov This calcium influx can be mediated by the activation of voltage-gated calcium channels or the release from intracellular stores, and it plays a crucial role in processes like exocytosis. nih.govepa.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade is another important signaling pathway that can be modulated by vitamin D, influencing cellular processes such as proliferation and differentiation. nih.gov

Table 2: Overview of Potential Non-Genomic Signaling Pathways for Vitamin D Compounds

| Signaling Pathway | Key Molecules Involved | Potential Cellular Response |

| Phospholipase C (PLC) | PLC, PIP2, IP3, DAG | Increased intracellular calcium, activation of PKC. nih.gov |

| Protein Kinase A (PKA) | PKA | Phosphorylation of target proteins, modulation of cellular activity. nih.gov |

| Protein Kinase C (PKC) | PKC | Phosphorylation of target proteins, regulation of various cellular processes. nih.govnih.gov |

| Calcium Signaling | Calcium channels, intracellular calcium stores | Muscle contraction, neurotransmitter release, exocytosis. nih.gov |

| MAPK Pathway | MAPKs (e.g., ERK, JNK, p38) | Regulation of cell proliferation, differentiation, and apoptosis. nih.gov |

This table represents general non-genomic signaling pathways associated with vitamin D and its analogs. The specific involvement of these pathways in the action of 1β-Hydroxy-5,6-trans-vitamin D2 requires further investigation.

Investigation of Biological Activities in Defined Experimental Models

Modulation of Cellular Proliferation and Differentiation

Studies in Immune Cell Lines (e.g., HL60, Monocytes)

Research into the effects of various vitamin D analogs on the differentiation of human promyelocytic leukemia (HL-60) cells into monocyte-like cells has provided some insight into the potential activity of the 1β-hydroxy configuration. One study systematically assessing numerous analogs of 1,25-dihydroxyvitamin D3 found that the stereochemical orientation of the hydroxyl group at the C-1 position is critical for biological activity. Specifically, the epimerization of the biologically active 1α-hydroxyl group to a 1β-hydroxyl group was reported to virtually abolish the compound's ability to induce monocytic differentiation in HL-60 cells. nih.gov This finding strongly suggests that 1β-Hydroxy-5,6-trans-vitamin D2 would likely be inactive or have significantly diminished potency in this particular cellular model compared to its 1α-hydroxy counterpart. nih.gov No other direct studies on HL60 cells or other monocyte cell lines investigating the effects of 1β-Hydroxy-5,6-trans-vitamin D2 on proliferation or differentiation were identified.

Effects on Keratinocyte Biology

No specific studies investigating the effects of 1β-Hydroxy-5,6-trans-vitamin D2 on keratinocyte proliferation, differentiation, or other aspects of keratinocyte biology could be located in the available literature. Research in this area predominantly focuses on the actions of calcitriol (B1668218) and other 1α-hydroxylated analogs, which are known to regulate epidermal differentiation. nih.govresearchgate.net

Impact on Other Relevant Cell Types (e.g., Osteoblasts, Hepatic Stellate Cells)

There is a lack of available research data on the direct impact of 1β-Hydroxy-5,6-trans-vitamin D2 on osteoblasts and hepatic stellate cells. While the broader vitamin D endocrine system is known to have complex, direct effects on osteoblast differentiation and mineralization, these studies have been conducted with 1α-hydroxylated metabolites. nih.goveur.nl Similarly, while vitamin D compounds are being investigated for their anti-fibrotic potential in hepatic stellate cells, no studies have specifically used the 1β-Hydroxy-5,6-trans-vitamin D2 isomer. nih.govmdpi.comcornell.edu

Immunomodulatory Effects in in vitro Systems

Regulation of Cytokine Production and Inflammatory Markers

No experimental data was found regarding the specific effects of 1β-Hydroxy-5,6-trans-vitamin D2 on the regulation of cytokine production or other inflammatory markers. The immunomodulatory functions of vitamin D, such as the suppression of pro-inflammatory cytokines like TNF-α and IL-6, are well-documented for the active hormone calcitriol (1α,25-dihydroxyvitamin D3) and are mediated through the vitamin D receptor (VDR). nih.govmdpi.commdpi.com The likely low affinity of the 1β-hydroxy isomer for the VDR, as suggested by its inactivity in HL-60 differentiation assays, makes significant immunomodulatory activity improbable, though this remains unconfirmed by direct experimental evidence.

Modulation of Toll-like Receptor Expression and Downstream Signaling

There are no available studies that have investigated the role of 1β-Hydroxy-5,6-trans-vitamin D2 in modulating the expression or signaling of Toll-like Receptors (TLRs). Research has shown that other forms of vitamin D can down-regulate the expression of TLR2 and TLR4 on monocytes, but this has not been explored with the 1β-hydroxy isomer. nih.gov

Impact on Reactive Oxygen Species (ROS) Metabolism

There is a general understanding that vitamin D plays a role in modulating oxidative stress. mdpi.comnih.gov The active form of vitamin D3, 1α,25-dihydroxyvitamin D3, is known to regulate cellular signaling pathways involving reactive oxygen species (ROS). mdpi.com This regulation is crucial for maintaining cellular health and preventing damage from oxidative stress. mdpi.comnih.gov However, specific studies detailing the direct impact of 1β-Hydroxy-5,6-trans-vitamin D2 on ROS metabolism, including its effects on ROS production, scavenging, and signaling pathways, are not present in the reviewed literature.

Influence on Gene Expression Profiles

The genomic actions of vitamin D compounds are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates the transcription of numerous target genes. wikipedia.orgnih.gov Upon binding to its ligand, the VDR can influence the expression of genes involved in a wide array of biological processes, including those related to the immune system and cell metabolism. mdpi.comwikipedia.org

Transcriptomic Analysis in Response to 1β-Hydroxy-5,6-trans-vitamin D2

Transcriptomic analyses, which provide a global view of gene expression changes, have been conducted for other vitamin D metabolites, revealing cell-specific regulation of thousands of genes. nih.gov However, specific transcriptomic studies investigating the cellular response to 1β-Hydroxy-5,6-trans-vitamin D2 are not available. Such studies would be essential to understand its unique biological functions and to identify the specific cellular pathways it modulates.

Identification of Target Genes and Gene Networks

The identification of specific target genes and the gene networks they form is fundamental to understanding the molecular mechanisms of any vitamin D compound. While numerous vitamin D target genes have been identified for calcitriol and other analogs, the specific genes and gene networks regulated by 1β-Hydroxy-5,6-trans-vitamin D2 have not been elucidated in the available research.

Studies in Pre-clinical Animal Models

Pre-clinical animal models are invaluable for studying the in vivo effects of vitamin D compounds on various physiological systems.

Elucidation of Molecular Pathways in VDR Null or Enzyme Knockout Models

VDR null mice have been instrumental in defining the essential roles of the VDR in mediating the biological effects of vitamin D, particularly in calcium and bone homeostasis. wikipedia.org Similarly, studies using enzyme knockout models, such as for the 1α-hydroxylase (CYP27B1), have clarified the metabolic activation pathways of vitamin D. nih.gov There is, however, a lack of studies utilizing these models to specifically investigate the molecular pathways through which 1β-Hydroxy-5,6-trans-vitamin D2 exerts its effects. Such research would be critical to determine its dependence on the VDR and specific metabolic enzymes for its activity.

Bone Mineralization and Homeostasis Studies at the Mechanistic Level

Vitamin D is well-established as a crucial regulator of bone mineralization and calcium homeostasis. wikipedia.org It influences these processes through its effects on intestinal calcium absorption and bone cell function. wikipedia.org While some synthetic vitamin D analogs have been investigated for their effects on bone, mechanistic studies detailing the specific actions of 1β-Hydroxy-5,6-trans-vitamin D2 on bone mineralization and homeostasis are not described in the available literature.

Investigation of 1β-Hydroxy-5,6-trans-vitamin D2: Analysis of Immune System Modulation in Animal Models Remains Undocumented in Publicly Available Research

Despite a comprehensive review of scientific literature, no specific research findings on the analysis of immune system modulation by the compound 1β-Hydroxy-5,6-trans-vitamin D2 in animal models could be identified.

The field of vitamin D research is vast, with a significant focus on the immunomodulatory properties of its active hormonal form, 1α,25-dihydroxyvitamin D3, and other analogs. These studies have consistently demonstrated the profound impact of vitamin D signaling on both the innate and adaptive immune systems. Research in animal models has shown that vitamin D compounds can influence the differentiation and function of key immune cells such as T lymphocytes (including Th1, Th2, Th17, and regulatory T cells), B lymphocytes, and antigen-presenting cells like dendritic cells and macrophages. This modulation often results in a shift towards a more tolerogenic or anti-inflammatory state, a characteristic that is being explored for its therapeutic potential in autoimmune diseases and other inflammatory conditions.

However, it is crucial to note that these well-documented effects are attributed to other forms of vitamin D. The specific biological activities of 1β-Hydroxy-5,6-trans-vitamin D2, particularly in the context of immune modulation within a living organism, have not been described in the available scientific literature. Therefore, any discussion of its impact on the immune system in animal models would be purely speculative and would not adhere to the required standards of scientific accuracy.

Further research is required to elucidate the potential biological activities of 1β-Hydroxy-5,6-trans-vitamin D2. Until such studies are conducted and published, a detailed analysis of its immunomodulatory effects in animal models remains an open area of investigation.

Structure Activity Relationship Sar Studies of 1beta Hydroxy 5,6 Trans Vitamin D2 Analogs

Impact of A-Ring Modifications on Biological Potency and Selectivity

The A-ring of the vitamin D molecule is a critical determinant of its biological function. Modifications to this ring can significantly influence the molecule's interaction with the vitamin D receptor (VDR) and, consequently, its biological potency and selectivity. The 5,6-trans geometry of the A-ring, a key feature of the analogs discussed here, locks the molecule in a more extended conformation compared to the natural 5,6-cis form. nih.gov This conformational rigidity plays a crucial role in modulating biological activities. nih.gov

Introducing a methyl group at the C-2 position of the A-ring has been shown to enhance the binding affinities and potency of both 5,6-trans and 5,6-cis analogs, depending on its orientation. nih.gov Molecular docking studies suggest that an axial 2-methyl group can be accommodated within a hydrophobic pocket of the VDR's ligand-binding domain, leading to a more stable interaction. nih.gov

Furthermore, the stereochemistry of the A-ring is paramount. Analogs with an A-ring adopting a chair β-conformation generally exhibit higher biological activity than those with a chair α-conformation. nih.gov This is attributed to stronger electrostatic interactions between the β-conformation and the VDR. nih.gov The introduction of a 5,6-trans modification has been found to be advantageous for enhancing the anti-proliferative activity of vitamin D analogs, although this modification alone is not sufficient. nih.gov

Role of Side Chain Structure and Stereochemistry

Hydroxylations and Unsaturations in the Side Chain

The presence and position of hydroxyl groups and double bonds in the side chain are critical for biological activity. For instance, the introduction of a hydroxyl group at the C-22 position in the side chain of 1,25-dihydroxyvitamin D2 (1,25D2) analogs with a 5,6-trans A-ring was initially expected to enhance VDR binding. nih.gov However, it surprisingly reduced the anti-proliferative activity in both the natural and 5,6-trans series of analogs. nih.gov

The saturation of the C22-C23 double bond, in combination with other modifications, can also dramatically impact metabolic stability. For example, the addition of a 22-hydroxyl group and saturation of the double bond in a 5,6-trans analog of 1,25D2 led to a significant loss of metabolic stability. nih.gov In contrast, the 5,6-trans analog of 1,25D2 (PRI-1731) without these side-chain modifications showed a binding affinity for the VDR comparable to that of the natural hormones 1,25D2 and 1,25-dihydroxyvitamin D3 (1,25D3). nih.gov

Interestingly, a combination of multiple structural modifications, including a 5,6-trans A-ring, a C-22 hydroxyl group, and a reversed absolute configuration at C-24 (24-epi), resulted in a complete loss of cell differentiation activity in one particular analog (PRI-1734). researchgate.net This analog displayed weak VDR binding and failed to act as a VDR agonist. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of vitamin D analogs is intimately linked to their biological function. The rotation around the single bond between C-6 and C-7 allows the molecule to adopt a range of shapes, from the compact 6-s-cis conformation to the more stable, extended 6-s-trans conformation. nih.gov This conformational flexibility is a key factor in modulating the diverse biological activities of vitamin D. nih.gov

The bioactive conformation, the specific shape the molecule adopts when it binds to the VDR, is crucial for initiating a biological response. While numerous crystal structures of vitamin D analogs bound to the VDR have been determined, the precise molecular events that dictate the A-ring's conformation, both in isolation and when bound to the receptor, are still not fully understood. nih.gov

Comparative Analysis with Other Vitamin D Metabolites and Analogs

To better understand the unique properties of 1β-Hydroxy-5,6-trans-vitamin D2 analogs, it is essential to compare them with other vitamin D metabolites and analogs.

Correlation Between VDR Binding and Cellular Responses

While a strong binding affinity for the VDR is generally considered a prerequisite for potent biological activity, the correlation is not always straightforward. Some vitamin D analogs exhibit potent cellular responses despite having a lower affinity for the VDR. researchgate.net This suggests that other factors, such as interactions with other proteins or differential activation of downstream signaling pathways, also play a significant role.

For instance, some double-point modified analogs of 1,25D2 with a 5,6-trans A-ring showed effective cell differentiation only at high concentrations, despite having lower VDR affinity compared to the parent hormones. researchgate.net This highlights the complexity of the structure-activity relationship and the need to consider multiple parameters beyond simple VDR binding when evaluating the potential of new vitamin D analogs.

Advanced Analytical and Characterization Methodologies for Research of 1beta Hydroxy 5,6 Trans Vitamin D2

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography is fundamental in the analysis of vitamin D compounds, serving to separate the analyte of interest from a complex matrix, including other isomers and related substances. This separation is critical for accurate quantification and identity confirmation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin D2 and its isomers due to its high resolution and applicability to non-volatile compounds. Both normal-phase and reversed-phase systems are employed. Reversed-phase HPLC, often using a C18 column, is common for routine analysis and quantification. sigmaaldrich.com Straight-phase HPLC can also be utilized, particularly for the separation of polyhydroxylated metabolites prior to further analysis. nih.gov For purity assessment, HPLC is used to confirm that a sample, such as commercially available 5,6-trans-Vitamin D2, meets a high purity standard, often ≥99%. selleckchem.com The detection is typically carried out using a UV detector set to the characteristic maximum absorbance of the vitamin D chromophore, around 265 nm. sigmaaldrich.com

Table 1: Example HPLC Conditions for Vitamin D2 Analysis

| Parameter | Specification |

|---|---|

| Column | Ascentis® Express C18, 25 cm x 4.6 mm I.D., 5 µm |

| Mobile Phase | Acetonitrile:Methanol (95:5, v/v) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 265 nm |

| Injection Volume | 10 µL |

This table is based on a demonstrated method for the analysis of Vitamin D2 and D3 and is applicable for related isomers. sigmaaldrich.com

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a highly sensitive method for the analysis of vitamin D metabolites. nih.gov However, because vitamin D compounds are not inherently volatile, a crucial derivatization step is required before analysis. This typically involves the formation of trimethylsilyl (B98337) (TMS) ethers to increase volatility. nih.gov For compounds with vicinal hydroxyl groups, n-butylboronate esters may be formed. nih.gov Following derivatization, the sample is introduced into the GC system, where compounds are separated on a column before detection. nih.gov This technique allows for the separation and measurement of multiple vitamin D metabolites from a single plasma sample. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopy is indispensable for the definitive structural confirmation of 1beta-Hydroxy-5,6-trans-vitamin D2, providing detailed information about its molecular weight, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules, including complex vitamin D analogs. Quantitative NMR (qNMR) can be used to determine the absolute content of a specific isomer in solution and to monitor its stability and isomerization into other forms, such as the pre-vitamin or the 5,6-trans isomer. nih.gov

¹H NMR spectra provide key information; for instance, in 25-hydroxyvitamin D2, the proton at the C-6 position appears as a characteristic downfield signal around δ = 6.24 ppm. nih.gov The formation of the 5,6-trans isomer results in distinct shifts, with characteristic doublets appearing at δ = 6.54 ppm and δ = 5.87 ppm. nih.gov

Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are vital for distinguishing between different vitamin D analogs. mdpi.com HSQC correlates proton (¹H) and carbon (¹³C) signals, allowing for the identification of characteristic peaks associated with the unique side-chain structures of each analog. mdpi.com This makes it possible to identify specific vitamin D compounds within a mixture. mdpi.com

Table 2: Selected Characteristic NMR Signals for Vitamin D Analogs

| Vitamin Analog | Nucleus | Position | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Vitamin D2 | ¹H | H-6 | ~6.24 |

| ¹³C | C-18 | ~12.0 | |

| Vitamin D6 | ¹H | H-18 | ~0.56 |

| ¹³C | C-20 | ~40.7 | |

| 5,6-trans isomer of 24(R),25-dihydroxyvitamin D2 | ¹H | 6.54 (doublet) | |

| ¹H | 5.87 (doublet) |

Data compiled from studies on Vitamin D2 and its related analogs. nih.govmdpi.com

Mass Spectrometry (MS) is a highly sensitive and specific technique used to determine the molecular weight and fragmentation pattern of analytes. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes the preferred method for the quantification of vitamin D metabolites in biological matrices, surpassing the specificity of older immunoassays. sigmaaldrich.comnih.gov

In a typical LC-MS/MS method, samples undergo protein precipitation followed by analysis using techniques like atmospheric pressure chemical ionization (APCI) and multiple reaction monitoring (MRM) for high specificity. nih.gov More advanced high-resolution mass spectrometry (HR-MS) systems, such as Quadrupole-Orbitrap mass spectrometers, offer even greater specificity. nih.gov This high resolution can separate quasi-isobaric interferences—compounds that have nearly the same mass—which might otherwise confound results in lower-resolution instruments. nih.gov This capability is crucial for accurately quantifying specific isomers and metabolites in complex biological samples. nih.gov

Table 3: Comparison of Mass Spectrometry Techniques for Vitamin D Analysis

| Technique | Key Features | Primary Application |

|---|---|---|

| GC-MS | Requires derivatization; Monitors specific fragment ions (e.g., [M - 90 - 15]⁺). nih.gov | Analysis of multiple metabolites in a single run. nih.gov |

| LC-MS/MS (Triple Quadrupole) | High sensitivity and specificity via MRM; No derivatization needed. sigmaaldrich.comnih.gov | Routine quantification in biological matrices. sigmaaldrich.com |

| LC-HR-MS (e.g., Orbitrap) | Very high mass resolution; Excellent specificity, resolves isobaric interferences. nih.gov | High-confidence quantification and research. nih.gov |

Biochemical and Cell-Based Assays for Functional Characterization

To understand the biological activity of this compound, its functional characteristics must be evaluated using biochemical and cell-based assays. These assays primarily investigate the compound's interaction with the Vitamin D Receptor (VDR) and its metabolic stability.

A common method for evaluating VDR binding affinity is the use of a cell-based reporter gene assay. mdpi.com In this system, cells are engineered to express a reporter protein, such as luciferase, under the control of a promoter that contains a vitamin D response element (VDRE). mdpi.com The amount of luciferase produced is proportional to the activation of the VDR by the test compound, thus providing a measure of its biological potency. mdpi.com Another approach is a split luciferase-based biosensor system, which can directly assess the affinity for the VDR in an in vitro setting. mdpi.com

Furthermore, it is critical to assess the metabolic stability of new vitamin D derivatives. In vitro systems are used to examine the compound's susceptibility to metabolism by key enzymes, such as CYP24A1, which is the primary catalyst for inactivating vitamin D. mdpi.com Derivatives that show high VDR affinity combined with resistance to CYP24A1-mediated metabolism are often considered promising candidates for further development. mdpi.com

Cellular Proliferation and Differentiation Assays

A significant area of vitamin D research is its role in regulating cell proliferation and inducing differentiation, particularly in the context of cancer. nih.gov Myeloid leukemia cell lines, such as HL-60 and THP-1, are well-established models for these studies. medrxiv.org These cells can be induced to differentiate into monocytes or macrophages upon treatment with active vitamin D compounds. medrxiv.org

Cellular proliferation can be assessed using various methods, including direct cell counting, or more commonly, assays that measure metabolic activity as a surrogate for cell number, such as the MTT or WST-1 assays. The effect of this compound on the proliferation of these cell lines would be evaluated by treating the cells with a range of concentrations of the compound and measuring the inhibition of cell growth over time.

Differentiation is typically evaluated by monitoring the expression of specific cell surface markers, such as CD14 and CD11b for monocytic differentiation, using flow cytometry. uni.wroc.pl Functional assays, like the nitroblue tetrazolium (NBT) reduction test, which measures the production of reactive oxygen species characteristic of mature phagocytes, are also employed.

While specific data for this compound is not available, studies on other vitamin D2 analogs have demonstrated potent pro-differentiating activities, sometimes even stronger than that of 1,25(OH)₂D₃. researchgate.net

Table 2: Example Data from a Cellular Differentiation Assay in HL-60 Cells (for contextual purposes)

| Treatment Compound | Concentration | % CD14 Positive Cells (Marker of Monocytic Differentiation) |

| Vehicle Control | - | < 5% |

| 1,25(OH)₂D₃ | 100 nM | ~70-80% |

| Vitamin D2 Analog (e.g., PRI-1907) | 100 nM | Reported to have strong inducing activity |

| This compound | Various | Data not available in public literature |

Note: This table illustrates the type of results obtained from a cellular differentiation assay. The values are representative and intended for contextual understanding.

Gene Reporter Assays and Quantitative Gene Expression Analysis

To delve into the molecular mechanisms by which this compound exerts its effects, gene reporter assays and quantitative gene expression analysis are indispensable tools.

Gene reporter assays provide a direct measure of the transcriptional activity of the VDR. In these assays, a reporter gene (e.g., luciferase or beta-galactosidase) is placed under the control of a promoter containing one or more VDREs. Cells are co-transfected with this reporter construct and a VDR expression vector. Upon treatment with a VDR agonist, the VDR binds to the VDREs and drives the expression of the reporter gene, which can be easily quantified. The potency of this compound in activating VDR-mediated transcription would be determined by the level of reporter gene expression it induces, typically compared to a standard like 1,25(OH)₂D₃.

Quantitative gene expression analysis , most commonly performed using quantitative real-time polymerase chain reaction (qPCR), measures the changes in the mRNA levels of endogenous VDR target genes in response to treatment with the compound. Key VDR target genes often analyzed in this context include:

CYP24A1 (24-hydroxylase): The primary catabolic enzyme for vitamin D, its expression is strongly upregulated by active vitamin D compounds and serves as a classic marker of VDR activation. uni.wroc.pl

CAMP (Cathelicidin Antimicrobial Peptide): An important component of the innate immune system, its expression is induced by vitamin D in various cell types.

CD14: As mentioned earlier, this is a key marker of monocytic differentiation.

By treating cells (e.g., THP-1) with this compound and quantifying the changes in the expression of these and other target genes, researchers can gain insight into the compound's specific gene regulatory profile. Studies have shown that different vitamin D analogs can induce distinct patterns of gene expression, which may underlie their unique biological activities. medrxiv.org

Table 3: Hypothetical qPCR Results for VDR Target Gene Expression (for illustrative purposes)

| Treatment Compound (100 nM) | Fold Change in CYP24A1 mRNA Expression (vs. Vehicle) | Fold Change in CD14 mRNA Expression (vs. Vehicle) |

| 1,25(OH)₂D₃ | ~100-500 fold | ~10-20 fold |

| Vitamin D2 Analog (e.g., PRI-1906) | Reported to have strong inducing activity | Reported to have strong inducing activity |

| This compound | Data not available in public literature | Data not available in public literature |

Note: This table provides a hypothetical representation of data from a quantitative gene expression experiment to illustrate the expected outcomes.

Future Research Trajectories for 1beta Hydroxy 5,6 Trans Vitamin D2 Investigations

Elucidating Novel Biological Functions and Signaling Pathways

Future research should prioritize a deep dive into the fundamental biological activities of 1β-Hydroxy-5,6-trans-vitamin D2. While the classical vitamin D signaling pathway involves binding to the vitamin D receptor (VDR) to regulate gene expression related to calcium homeostasis, many vitamin D analogs exhibit non-classical or cell-specific effects. nih.govselleckchem.com A key area of investigation will be to determine if and how 1β-Hydroxy-5,6-trans-vitamin D2 interacts with the VDR. Comparative binding affinity studies with other vitamin D compounds would be a critical first step.

Moreover, research into analogs with the 5,6-trans motif, such as 1,25(OH)2-16-ene-5,6-trans-D3, has revealed potent antiproliferative effects on various cancer cell lines, including breast, prostate, and myeloid leukemia, with significantly lower calcemic activity compared to its cis-isomer. nih.gov This suggests that the 5,6-trans configuration may confer a unique biological profile. Future studies on 1β-Hydroxy-5,6-trans-vitamin D2 should therefore explore its potential role in cell cycle regulation, apoptosis, and differentiation in various cell types.

Investigations could also explore non-genomic signaling pathways. Some vitamin D compounds can elicit rapid cellular responses that are independent of gene transcription, potentially through membrane-associated VDR or other novel receptors. mdpi.com It would be valuable to investigate whether 1β-Hydroxy-5,6-trans-vitamin D2 can activate such rapid signaling cascades, for instance, by measuring second messenger production or the activation of specific kinases.

Designing Analogs with Enhanced Receptor Selectivity or Specific Cellular Activity

Building on the foundational understanding of its biological functions, the rational design of analogs of 1β-Hydroxy-5,6-trans-vitamin D2 could lead to compounds with enhanced therapeutic potential. The goal is often to separate the desirable anti-proliferative and pro-differentiative effects from the calcemic effects that can limit clinical application. acs.orgnih.gov

Modifications to the side chain and the A-ring of the vitamin D molecule have been shown to significantly alter biological activity. acs.org For example, introducing modifications at the C-20 position has led to analogs with promising bioactivity. pnas.org Future synthetic efforts could focus on creating derivatives of 1β-Hydroxy-5,6-trans-vitamin D2 with altered side chains to modulate VDR binding affinity and specificity. The development of such analogs would allow for a more precise dissection of the structure-activity relationships of this particular isomer.

The table below outlines potential modifications and their expected impact, based on research on other vitamin D analogs.

Table 1: Potential Analog Designs Based on 1β-Hydroxy-5,6-trans-vitamin D2

| Modification Site | Type of Modification | Potential Outcome | Rationale from Related Compounds |

| Side Chain (C-20) | Introduction of aryl groups | Altered VDR binding and potential for novel biological targets. | C20-arylated analogs of other vitamin D compounds have shown potent biological activity. pnas.org |

| A-Ring | Modifications at the C-2 position | Reduced calcemic effects while retaining antiproliferative activity. | C-2 modifications in other vitamin D analogs have successfully dissociated these effects. acs.org |

| Triene System | Introduction of double or triple bonds | Increased stability and altered conformational flexibility. | Modifications to the triene system can influence biological activity. acs.org |

Advanced Computational Modeling and Rational Drug Design Approaches

In silico methods are invaluable tools for predicting the behavior of novel compounds and guiding synthetic efforts. bham.ac.uk Molecular docking and molecular dynamics simulations can be employed to model the interaction of 1β-Hydroxy-5,6-trans-vitamin D2 with the VDR. These studies can predict the binding energy and the specific amino acid residues involved in the interaction, providing insights into its potential as a VDR ligand. bham.ac.uk

Computational analysis can also be used to compare the conformational flexibility of 1β-Hydroxy-5,6-trans-vitamin D2 with its cis-isomer and other known vitamin D analogs. The 5,6-trans configuration imposes a more rigid structure, which could be a key determinant of its biological activity. nih.gov Understanding these structural dynamics can aid in the rational design of new analogs with optimized properties.

Furthermore, computational models can predict the metabolic fate of 1β-Hydroxy-5,6-trans-vitamin D2. The cytochrome P450 enzymes, particularly CYP24A1 and CYP3A4, are key in vitamin D metabolism. bham.ac.uk In silico prediction of its susceptibility to metabolism by these enzymes can provide an early indication of its potential in vivo stability and help in designing more metabolically resistant analogs. bham.ac.uk

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the cellular impact of 1β-Hydroxy-5,6-trans-vitamin D2, a systems biology approach integrating various "omics" data is essential. nih.gov Transcriptomics (RNA-seq) can reveal the global changes in gene expression induced by this compound, identifying the primary target genes and pathways it regulates. This would be particularly insightful for understanding any VDR-independent or cell-type-specific effects.

Epigenomic studies, such as ChIP-seq (Chromatin Immunoprecipitation sequencing) and FAIRE-seq (Formaldehyde-Assisted Isolation of Regulatory Elements sequencing), can map the genomic binding sites of the VDR in the presence of 1β-Hydroxy-5,6-trans-vitamin D2. nih.gov This would provide a detailed picture of the cistrome and how it might differ from that of other vitamin D analogs, potentially explaining unique biological functions.

Integrating these genomic and epigenomic datasets with proteomics and metabolomics data would offer a holistic view of the cellular response. This systems-level understanding can help to build predictive models of the compound's action and identify novel biomarkers for its activity. nih.gov Such an approach has been proposed for a deeper understanding of vitamin D signaling in general and would be highly applicable to the study of this specific isomer. nih.gov

Q & A

Basic Research Questions

Q. How does the structural configuration of 1β-Hydroxy-5,6-trans-vitamin D₂ influence its metabolic activation compared to canonical vitamin D₂/D₃ analogs?

- Methodological Insight : The 5,6-trans isomer differs from natural vitamin D₂ (ergocalciferol) in the stereochemistry of the C5-C6 bond, which alters its binding affinity to vitamin D-binding protein (DBP) and hepatic hydroxylation kinetics. Structural analysis via NMR or X-ray crystallography can confirm isomer-specific conformational changes . Metabolic activation studies should compare 25-hydroxylation efficiency using liver microsomal assays, as DBP affinity impacts hepatic uptake and conversion .

Q. What experimental approaches are recommended for synthesizing 1β-Hydroxy-5,6-trans-vitamin D₂ with high purity?

- Methodological Insight : UV irradiation of ergosterol (provitamin D₂) under controlled wavelength (290–315 nm) induces isomerization to 5,6-trans-vitamin D₂. Subsequent hydroxylation at the 1β position requires regioselective protection/deprotection steps (e.g., tert-butyldimethylsilyl groups) to avoid side reactions. Purification via reverse-phase HPLC with UV detection (265 nm) ensures >95% purity .

Q. How do assay methodologies impact the quantification of 1β-Hydroxy-5,6-trans-vitamin D₂ and its metabolites in biological matrices?

- Methodological Insight : Immunoassays often lack specificity for distinguishing 5,6-trans isomers from canonical vitamin D forms. LC-MS/MS with deuterated internal standards (e.g., 25-hydroxyvitamin D₂-d₃) is preferred. Validate methods per FDA guidelines, including matrix effects (e.g., DBP interference) and recovery rates in serum/plasma .

Advanced Research Questions

Q. How can transcriptomic profiling resolve contradictory findings on the bioactivity of 1β-Hydroxy-5,6-trans-vitamin D₂ versus D₃ in target tissues?

- Methodological Insight : Perform RNA-seq or microarray analyses on cell models (e.g., oligodendrocyte precursors) treated with equimolar doses of D₂ and D₃ analogs. Focus on differential regulation of vitamin D receptor (VDR)-target genes (e.g., CYP24A1, TRPV6) and non-genomic pathways. Normalize data to baseline VDR expression, which varies with pre-differentiation status .

Q. What strategies mitigate degradation of 1β-Hydroxy-5,6-trans-vitamin D₂ in complex biological systems (e.g., rumen fluid)?

- Methodological Insight : Encapsulation in UV-B-irradiated yeast cells reduces microbial degradation by >90% in vitro. Validate stability via in situ rumen simulations with gas chromatography to track intact compound recovery. Compare degradation kinetics with unprotected analogs .

Q. How should researchers design dose-response studies to address variability in 25-hydroxyvitamin D₂ measurements across assays?

- Methodological Insight : Use a standardized reference material (e.g., NIST SRM 972a) to calibrate assays. Incorporate a "bridging" cohort where serum samples are split and analyzed via both LC-MS/MS and immunoassay. Apply multivariate regression to adjust for DBP concentration effects, which vary by ethnicity and assay type .

Q. What computational tools are effective for modeling the binding dynamics of 1β-Hydroxy-5,6-trans-vitamin D₂ to the vitamin D receptor (VDR)?

- Methodological Insight : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict ligand-receptor interactions. Compare binding free energies (ΔG) of 1β-Hydroxy-5,6-trans-vitamin D₂ with calcitriol [1,25(OH)₂D₃] to identify structural determinants of VDR activation .

Data Contradiction Analysis

Q. How can conflicting reports on the efficacy of vitamin D₂ analogs versus D₃ in raising serum 25(OH)D levels be reconciled?

- Methodological Insight : Discrepancies arise from assay cross-reactivity (e.g., underestimation of 25(OH)D₂ in immunoassays) and differences in dosing regimens (e.g., bolus vs. daily). Meta-analyses should stratify studies by assay type (LC-MS/MS vs. ELISA) and administration protocol. Use isotopically labeled tracers to compare hepatic hydroxylation rates .

Q. Why do some studies report divergent gene expression profiles for vitamin D₂ and D₃ despite similar VDR activation?

- Methodological Insight : Vitamin D₂ analogs may activate non-VDR pathways (e.g., membrane-associated rapid response steroid signaling) or alter epigenetic modifiers (e.g., histone deacetylases). Single-cell RNA-seq can identify cell-type-specific responses, while CRISPR-Cas9 VDR knockout models isolate VDR-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.